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Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

Get Quote

An In-Depth Technical Guide to BMS 195614: A Selective RARα Antagonist for Advanced

Research

Executive Summary
BMS 195614 has emerged as a critical chemical probe for the scientific community, offering

high selectivity as a neutral antagonist for the Retinoic Acid Receptor alpha (RARα). This guide

provides drug development professionals and researchers with a comprehensive technical

overview of BMS 195614, from its fundamental mechanism of action at the molecular level to

its practical application in robust in vitro assays. We will explore the causality behind its

function, detail validated experimental protocols, and discuss the critical lessons learned from

its in vivo characterization, offering a complete picture of its utility and limitations as a research

tool.

The Central Role of the Retinoic Acid Receptor
Alpha (RARα) Signaling Pathway
To appreciate the utility of BMS 195614, one must first understand its target. Retinoic Acid

Receptors (RARs) are ligand-dependent transcription factors belonging to the nuclear receptor

superfamily. There are three main isotypes: RARα, RARβ, and RARγ. RARα, encoded by the
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RARA gene, is pivotal in regulating a multitude of biological processes, including embryonic

development, cellular differentiation, and homeostasis.[1]

The canonical RARα signaling pathway operates through a heterodimer formed with the

Retinoid X Receptor (RXR).[2] This complex binds to specific DNA sequences known as

Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

In the Absence of a Ligand (Repressed State): The RARα/RXR heterodimer recruits a suite

of corepressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone

receptors (SMRT) and the Nuclear Receptor Corepressor (NCoR).[2] This corepressor

complex promotes a condensed chromatin state, effectively silencing gene transcription.[2]

In the Presence of an Agonist (Activated State): When an agonist like all-trans retinoic acid

(ATRA) binds to the ligand-binding pocket of RARα, the receptor undergoes a conformational

change. This transformation triggers the dissociation of the corepressor complex and

facilitates the recruitment of coactivator proteins (CoA).[2] These coactivators then remodel

the chromatin to an open state, allowing for the initiation of target gene transcription.

This elegant molecular switch is fundamental to processes ranging from the formation of the

embryonic axis and neural differentiation to heart development.[1] Dysregulation of this

pathway is implicated in various diseases, most notably Acute Promyelocytic Leukemia (APL),

which is often characterized by a translocation involving the RARA gene.[1]
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Caption: Canonical RARα/RXR signaling pathway in the nucleus.

Profile of BMS 195614: A High-Affinity, Selective
RARα Antagonist
BMS 195614, also known as BMS 614, is a synthetic, orally active small molecule specifically

designed to antagonize RARα.[3] Its utility in research stems from its high affinity and

selectivity, allowing for the precise interrogation of RARα-mediated signaling pathways.
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Chemical and Physical Properties
Property Value Reference

Chemical Name

4-[[[5,6-dihydro-5,5-dimethyl-8-

(3-quinolinyl)-2-

naphthalenyl]carbonyl]amino]-

benzoic acid

[4]

Synonyms BMS 614 [3][4]

CAS Number 182135-66-6 [4]

Molecular Formula C₂₉H₂₄N₂O₃ [4]

Molecular Weight 448.51 g/mol

Formulation Crystalline solid [4]

Purity ≥98%

Solubility Soluble to 25 mM in DMSO

Pharmacodynamics and Mechanism of Action
BMS 195614 functions as a neutral antagonist with high affinity for RARα, exhibiting a Ki of 2.5

nM.[3] The term "neutral" is critical; unlike inverse agonists that actively enhance corepressor

binding, a neutral antagonist simply blocks the effects of an agonist without influencing the

receptor's basal activity.[5]

The mechanism of BMS 195614 is precise:

Competitive Binding: It occupies the ligand-binding pocket of RARα, physically preventing

agonists like ATRA from binding and inducing the activating conformational change.[6]

Blocks Coactivator Recruitment: By preventing the agonist-induced conformational shift, it

directly antagonizes the recruitment of the coactivator (CoA) complex.[7]

Differential Coregulator Interaction: It has been shown to moderately decrease the binding of

the SMRT corepressor but has no significant effect on NCoR binding.[4][7] This subtle
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distinction can be crucial in understanding the nuanced roles of different corepressor

proteins.

This mechanism effectively locks the RARα/RXR complex in a state that is unable to activate

transcription, thus silencing agonist-induced gene expression.[8]
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Caption: Mechanism of BMS 195614 action on the RARα/RXR complex.

In Vitro Applications & Validated Methodologies
The primary value of BMS 195614 is its ability to dissect RARα-dependent cellular processes.

By selectively inhibiting this receptor, researchers can confirm its role in a given biological

phenomenon.

Data Summary: Reported In Vitro Efficacy
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Application
Area

Cell Type Concentration
Observed
Effect

Reference

Photoprotection

Retinal

Pigmented

Epithelial (RPE)

cells

10-20 µM

Reduces blue

light-induced

phototoxicity

[3][9]

Anti-inflammation
LPS-activated

BV-2 microglia
6 µM

Reverses RA's

anti-inflammatory

effect on IL-6

release

[3]

Cell Migration

MC3T3E1

osteoblast-like

cells

1 µM

Inhibits retinoic

acid-induced cell

migration

[3]

Pathway

Elucidation

T47D breast

cancer cells
Not specified

Showed RARα is

not required for

RA-inhibited cell

migration

[10]

Experimental Protocol: RARα Reporter Gene Assay
This assay is the gold standard for quantifying the potency of RARα agonists and antagonists.

It relies on a reporter plasmid where a luciferase gene is placed under the control of a promoter

containing RAREs.

Objective: To determine the IC₅₀ of BMS 195614 in inhibiting ATRA-induced RARα

transcriptional activity.

Self-Validation System: The protocol includes multiple controls: a vehicle control to establish

baseline luciferase activity, an agonist-only control (ATRA) to establish maximum induction, and

a co-transfection control (e.g., β-galactosidase) to normalize for transfection efficiency,

ensuring that observed effects are due to specific receptor antagonism.

Step-by-Step Methodology:
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Cell Culture: Plate a suitable cell line (e.g., HEK293T or CV-1) in a 24-well plate. The choice

of cell line is critical; it should have low endogenous RAR activity but be readily

transfectable.

Transfection: Co-transfect cells with three plasmids:

An RARα expression vector.

A RARE-driven luciferase reporter vector (e.g., pGL3-RARE-luc).

A control vector for normalization (e.g., pCMV-β-galactosidase).

Causality Insight: Using separate expression and reporter vectors allows for the

confirmation that the observed activity is indeed mediated by the specific receptor isoform

transfected.

Compound Preparation: Prepare a stock solution of BMS 195614 in DMSO (e.g., 10 mM).

Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 10 µM).

Prepare a fixed concentration of ATRA that gives a robust signal (e.g., 100 nM).

Treatment: After 24 hours of transfection, replace the media with fresh media containing the

treatments:

Vehicle (DMSO).

ATRA (100 nM) alone.

ATRA (100 nM) + varying concentrations of BMS 195614.

Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene

expression.

Cell Lysis & Assay:

Wash cells with PBS.

Lyse the cells using a suitable lysis buffer.
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Measure luciferase activity using a luminometer.

Measure β-galactosidase activity from the same lysate to normalize the luciferase

readings.

Data Analysis:

Normalize luciferase values to β-galactosidase values for each well.

Set the ATRA-only group as 100% activity and the vehicle group as 0%.

Plot the percent inhibition against the log concentration of BMS 195614.

Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

In Vivo Studies: A Critical Lesson in Drug
Development
While BMS 195614 demonstrates high potency in vitro, its translation to in vivo models has

provided invaluable insights for drug development professionals. In studies investigating

RARα's role in spermatogenesis, BMS 195614 was administered orally to mice.[6]

Surprisingly, despite its potent in vitro activity, it showed poor in vivo efficacy, failing to inhibit

spermatogenesis as expected.[6] Subsequent pharmacokinetic analysis revealed the cause:

poor oral bioavailability.[6] This was attributed to factors including high plasma protein binding

and rapid metabolism in the liver.[6]

This case serves as a crucial reminder of the "in vitro-in vivo disconnect." High target affinity is

a necessary, but not sufficient, condition for a successful drug candidate. Properties related to

ADME (Absorption, Distribution, Metabolism, and Excretion) are equally critical and must be

evaluated early in the drug discovery process.
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Caption: Preclinical workflow highlighting the in vitro-in vivo gap.

Conclusion and Future Directions
BMS 195614 stands as an exemplary research tool. Its high selectivity and well-characterized

mechanism of action make it indispensable for elucidating the specific biological functions of

RARα. It enables researchers to confidently attribute cellular responses to this specific receptor

isoform, advancing our understanding of development, disease, and cellular signaling.

However, its journey also underscores a fundamental principle of drug development: the path

from a potent molecule to an effective in vivo agent is fraught with challenges. The lessons

learned from the pharmacokinetic profile of BMS 195614 emphasize the need for integrated,

multi-parameter optimization in modern drug discovery. For researchers in the field, BMS
195614 is not just a selective antagonist; it is a case study in scientific integrity, demonstrating

how understanding a compound's limitations is just as important as leveraging its strengths.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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